molecular formula C20H15ClO3 B6411618 5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid CAS No. 1261938-22-0

5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid

Cat. No.: B6411618
CAS No.: 1261938-22-0
M. Wt: 338.8 g/mol
InChI Key: DPKNYXSDZLSNJU-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid: is an organic compound that features a benzyloxy group and a chlorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 2-benzyloxyphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2-chlorobenzoic acid is coupled with 2-benzyloxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective sourcing of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 5-(2-Benzyloxyphenyl)benzoic acid.

    Substitution: Formation of 5-(2-Benzyloxyphenyl)-2-aminobenzoic acid or 5-(2-Benzyloxyphenyl)-2-thiolbenzoic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

    Material Science:

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid is not well-documented. its functional groups suggest potential interactions with biological targets such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • 2-Benzyloxy-5-chlorobenzoic acid
  • 5-Benzyloxy-2-chlorobenzoic acid
  • 2-Chloro-5-benzyloxybenzoic acid

Uniqueness:

  • Functional Group Positioning: The specific positioning of the benzyloxy and chlorine groups in 5-(2-Benzyloxyphenyl)-2-chlorobenzoic acid may confer unique reactivity and binding properties compared to its isomers.
  • Synthetic Utility: Its structure makes it a versatile intermediate for further functionalization in organic synthesis.

Properties

IUPAC Name

2-chloro-5-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKNYXSDZLSNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692202
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-22-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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